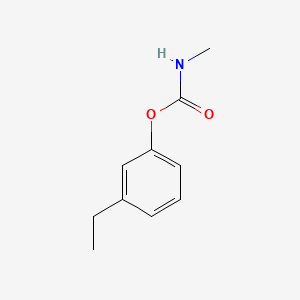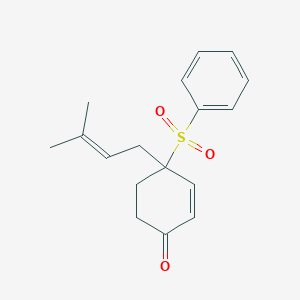
4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one: is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a phenylsulfonyl group and a 3-methyl-2-butenyl group attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the cyclohexenone in the presence of a base.
Attachment of the 3-methyl-2-butenyl Group: The 3-methyl-2-butenyl group can be attached through an alkylation reaction, where an appropriate alkyl halide reacts with the cyclohexenone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring or the 3-methyl-2-butenyl group.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be involved in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclohexenone ring or the 3-methyl-2-butenyl group.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with biological targets, leading to the development of novel therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group and the cyclohexenone ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(phenylsulfonyl)-2-cyclohexen-1-one: Lacks the 3-methyl-2-butenyl group.
4-(3-methyl-2-butenyl)-2-cyclohexen-1-one: Lacks the phenylsulfonyl group.
4-(3-methyl-2-butenyl)-4-(methylsulfonyl)-2-cyclohexen-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The presence of both the phenylsulfonyl group and the 3-methyl-2-butenyl group in 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one makes it unique. These functional groups can influence the compound’s reactivity and interactions, providing distinct advantages in various applications.
Eigenschaften
CAS-Nummer |
81842-32-2 |
|---|---|
Molekularformel |
C17H20O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3S/c1-14(2)8-11-17(12-9-15(18)10-13-17)21(19,20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
InChI-Schlüssel |
YYYOUZZFMKUUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


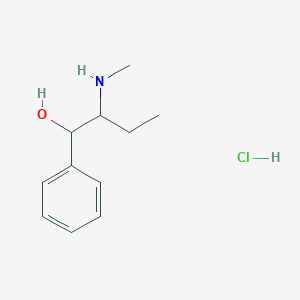
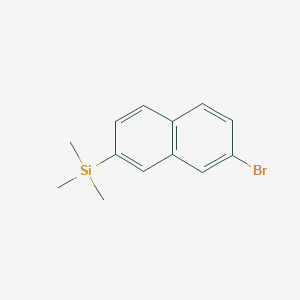
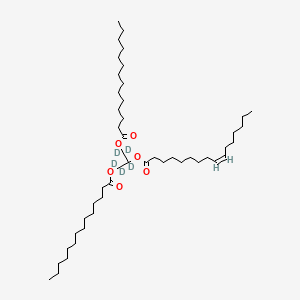



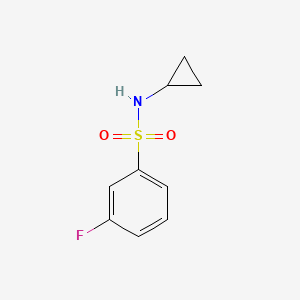

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)


![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)
